1-(4-Chlorobenzoyl)piperidin-3-amine hydrochloride
Overview
Description
Preparation Methods
The synthesis of 1-(4-Chlorobenzoyl)piperidin-3-amine hydrochloride involves several steps. One common synthetic route includes the reaction of 4-chlorobenzoyl chloride with piperidin-3-amine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
1-(4-Chlorobenzoyl)piperidin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yields . Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound .
Scientific Research Applications
1-(4-Chlorobenzoyl)piperidin-3-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is utilized in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development, is ongoing.
Industry: It is used in the production of various chemical intermediates and as a standard in analytical chemistry
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzoyl)piperidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Chlorobenzoyl)piperidin-3-amine hydrochloride can be compared with other similar compounds, such as:
1-(4-Chlorobenzoyl)piperidine: Lacks the amine group, leading to different reactivity and applications.
4-Chlorobenzoyl chloride: Used as a starting material in the synthesis of this compound.
Piperidin-3-amine: The amine precursor used in the synthesis of the compound.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields of research .
Properties
IUPAC Name |
(3-aminopiperidin-1-yl)-(4-chlorophenyl)methanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O.ClH/c13-10-5-3-9(4-6-10)12(16)15-7-1-2-11(14)8-15;/h3-6,11H,1-2,7-8,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPALJZWKIMIRED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1158378-96-1 | |
Record name | Methanone, (3-amino-1-piperidinyl)(4-chlorophenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1158378-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.